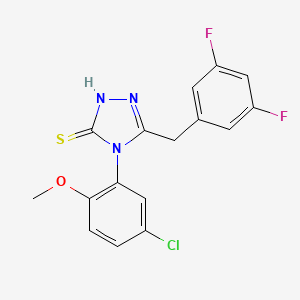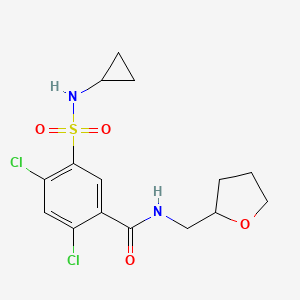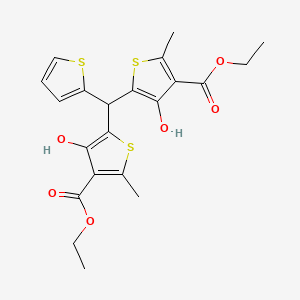![molecular formula C19H18N2O4 B11059474 7,8-dimethoxy-2-phenyl-10,10a-dihydroimidazo[1,5-b]isoquinoline-1,3(2H,5H)-dione](/img/structure/B11059474.png)
7,8-dimethoxy-2-phenyl-10,10a-dihydroimidazo[1,5-b]isoquinoline-1,3(2H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8-dimethoxy-2-phenyl-10,10a-dihydroimidazo[1,5-b]isoquinoline-1,3(2H,5H)-dione is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an imidazo[1,5-b]isoquinoline core with methoxy and phenyl substituents.
Preparation Methods
The synthesis of 7,8-dimethoxy-2-phenyl-10,10a-dihydroimidazo[1,5-b]isoquinoline-1,3(2H,5H)-dione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the imidazo[1,5-b]isoquinoline core, followed by the introduction of methoxy and phenyl groups through various substitution reactions. The reaction conditions may include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations. Industrial production methods may involve optimization of these reactions to achieve higher yields and purity.
Chemical Reactions Analysis
7,8-dimethoxy-2-phenyl-10,10a-dihydroimidazo[1,5-b]isoquinoline-1,3(2H,5H)-dione can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The methoxy and phenyl groups can be substituted with other functional groups using appropriate reagents and conditions. For example, nucleophilic substitution reactions can introduce different substituents at specific positions on the molecule.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studying enzyme interactions and protein binding.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: Its chemical properties make it suitable for use in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 7,8-dimethoxy-2-phenyl-10,10a-dihydroimidazo[1,5-b]isoquinoline-1,3(2H,5H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
7,8-dimethoxy-2-phenyl-10,10a-dihydroimidazo[1,5-b]isoquinoline-1,3(2H,5H)-dione can be compared with other similar compounds, such as:
7,8-dimethoxy-2-phenyl-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one: This compound has a similar core structure but includes a thioxo group, which may alter its chemical and biological properties.
7,8-dimethoxy-2-[3-(methylthio)phenyl]-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one:
The uniqueness of this compound lies in its specific substituents and the resulting chemical and biological properties, which distinguish it from other related compounds.
Properties
Molecular Formula |
C19H18N2O4 |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
7,8-dimethoxy-2-phenyl-10,10a-dihydro-5H-imidazo[1,5-b]isoquinoline-1,3-dione |
InChI |
InChI=1S/C19H18N2O4/c1-24-16-9-12-8-15-18(22)21(14-6-4-3-5-7-14)19(23)20(15)11-13(12)10-17(16)25-2/h3-7,9-10,15H,8,11H2,1-2H3 |
InChI Key |
ABZFNMWBUAJVTF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2CN3C(CC2=C1)C(=O)N(C3=O)C4=CC=CC=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2-chlorobenzyl)sulfonyl]-2,3,4,5-tetrahydro-1H-1-benzazepine](/img/structure/B11059395.png)
![6-(4-bromo-1H-pyrazol-3-yl)-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11059403.png)
![5-(3-methoxyphenyl)-2-(piperidin-1-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B11059408.png)
![1-Methyl-4-[(2-phenylprop-2-en-1-yl)sulfonyl]benzene](/img/structure/B11059415.png)

![6-(5-methyl-1-phenyl-1H-pyrazol-3-yl)-3-(propan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11059427.png)
![8-(morpholin-4-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one](/img/structure/B11059430.png)
![N-1-adamantyl-2-{[(4-chlorophenoxy)acetyl]amino}benzamide](/img/structure/B11059438.png)
![2-(1,3-dimethyl-2,4,6-trioxo-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B11059441.png)

![Ethyl 4-hydroxy-5-[3-{[2-(4-hydroxyphenyl)ethyl]amino}-1-(7-methoxy-1,3-benzodioxol-5-yl)-3-oxopropyl]-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B11059463.png)
![3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-[2-(1H-imidazol-4-yl)ethyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B11059467.png)
![1H-Pyrazole-1-acetamide, 4-chloro-3,5-dimethyl-N-[[4-(1H-pyrrol-1-yl)phenyl]methyl]-](/img/structure/B11059471.png)

